Apd 916;apd916
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APD-916 is a novel drug candidate discovered by Arena Pharmaceuticals. It is a potent and selective inverse agonist of the histamine H3 receptor, primarily developed for the treatment of narcolepsy with cataplexy . The histamine H3 receptor is predominantly expressed in the brain and plays a crucial role in regulating the release of histamine, which is involved in wakefulness and arousal .
Preparation Methods
The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that APD-916 is a small molecule drug with the molecular formula C23H31NO3S and a molecular weight of 401.56 g/mol .
Chemical Reactions Analysis
APD-916 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxypropylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atom in the pyrrolidine ring.
Substitution: The biphenyl structure allows for substitution reactions, particularly at the para positions of the phenyl rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of APD-916 .
Scientific Research Applications
APD-916 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the histamine H3 receptor and its role in various physiological processes.
Biology: Investigated for its effects on histamine release and its potential to modulate wakefulness and arousal.
Mechanism of Action
APD-916 exerts its effects by acting as an inverse agonist of the histamine H3 receptor. This receptor is predominantly expressed in the brain and regulates the release of histamine through presynaptic autoreceptors . By inhibiting these autoreceptors, APD-916 increases the synthesis and release of histamine, which plays a crucial role in arousal and wakefulness . The histaminergic system is also under the control of orexin/hypocretin neurons, which are involved in the regulation of sleep-wake cycles .
Comparison with Similar Compounds
APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include:
Pitolisant: Another histamine H3 receptor inverse agonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist with applications in research.
Ciproxifan: A potent histamine H3 receptor antagonist used in scientific studies.
Compared to these compounds, APD-916 has shown promising results in preclinical and clinical studies, particularly in enhancing wakefulness and reducing cataplexy episodes .
Properties
Molecular Formula |
C24H32N2O3S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[4-[2-(2-methylpyrrolidin-1-yl)ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3 |
InChI Key |
RRAGUTZCGCIMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.